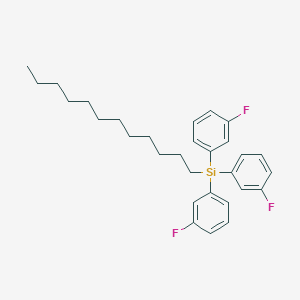

Dodecyltris(3-fluorophenyl)silane

Description

General Overview of Organosilane Chemistry

Organosilane chemistry is a significant field within organometallic chemistry that centers on compounds featuring carbon-silicon (C-Si) bonds. trea.combldpharm.com These compounds are largely synthetic, as naturally occurring organosilicon compounds are not known to exist. cnreagent.com The foundational structure of organosilanes consists of a silicon atom bonded to one or more organic groups. weibochem.com The nature of the Si-C bond, which is longer and weaker than the C-C bond, and polarized towards the more electronegative carbon atom, imparts unique chemical and physical properties to these molecules. trea.com

The synthesis of organosilanes has evolved significantly since the first preparation of tetraethylsilane (B1293383) in 1863. bldpharm.com Early methods relied on the use of organolithium and organomagnesium compounds. sigmaaldrich.com A major breakthrough was the "Direct Process," involving the reaction of methyl chloride with a silicon-copper alloy, which remains a primary industrial method for producing methylchlorosilanes. bldpharm.com Modern synthetic strategies are diverse and include hydrosilylation, where Si-H bonds are added across unsaturated C-C bonds, and various cross-coupling reactions. sigmaaldrich.com

Organosilanes undergo a variety of reactions, with hydrolysis and condensation being particularly important for organoalkoxysilanes. In these reactions, alkoxy groups hydrolyze to form reactive silanols (Si-OH), which then condense to create stable siloxane (Si-O-Si) linkages. This chemistry is fundamental to the formation of silicone polymers. Other key reactions involve the Si-H bond, which can act as a reducing agent, and the C-Si bond, which can be cleaved under specific conditions.

Significance of Organosilicon Compounds in Advanced Materials Research and Chemical Synthesis

The distinct properties of organosilicon compounds have made them indispensable in both advanced materials research and chemical synthesis. Their applications are extensive, ranging from industrial commodities to highly specialized laboratory reagents.

In advanced materials research , organosilanes are crucial as coupling agents, adhesion promoters, and crosslinkers. They are widely used to enhance the bond between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices, which is critical in the manufacturing of high-performance composites, such as those used in electronics and aerospace. The ability of silanes to form protective, water-repellent (hydrophobic) coatings is leveraged in the construction industry and for surface treatments of various materials. The development of new organosilicon materials with enhanced thermal stability and conductivity is also being driven by advances in nanotechnology and electronics. weibochem.com

In chemical synthesis , organosilanes serve multiple roles. They are frequently used as protecting groups for sensitive functional groups, particularly alcohols, due to their stability and the ease with which they can be selectively removed. Hydrosilanes, such as triethylsilane and tris(trimethylsilyl)silane, are valuable reducing agents, offering a less toxic alternative to traditional reagents like tributyltin hydride. Furthermore, the versatility of the silicon-carbon bond allows organosilanes to participate in a variety of cross-coupling reactions, enabling the construction of complex organic molecules. This has significant implications for the synthesis of pharmaceuticals and agrochemicals.

Contextualizing Tris(aryl)silanes and Fluorinated Organosilanes within Modern Organosilicon Chemistry

Within the broad family of organosilanes, tris(aryl)silanes and fluorinated organosilanes represent important subclasses with specific properties and applications.

Tris(aryl)silanes are compounds where a silicon atom is bonded to three aryl (aromatic) groups and one other substituent, often a hydrogen or an alkyl group. The presence of multiple aryl rings influences the electronic and steric properties of the molecule. The synthesis of these compounds can be challenging, but they are valuable intermediates and building blocks in organic and materials chemistry. One notable example is triphenylsilane, which is used in free radical reductions. The specific arrangement and substitution on the aryl rings can be tailored to fine-tune the compound's reactivity and physical characteristics.

Fluorinated organosilanes , or fluorosilanes, are organosilicon compounds that contain one or more fluorine atoms. The high electronegativity of fluorine significantly alters the properties of the silane (B1218182), often imparting enhanced thermal stability, chemical resistance, and unique surface properties. Fluorosilanes are extensively used for surface modification to create surfaces that are not only water-repellent (hydrophobic) but also oil-repellent (oleophobic). These properties are highly sought after for applications such as anti-fingerprint and anti-graffiti coatings, self-cleaning surfaces, and water-repellent textiles. In electronics, they serve as precursors for fluorinated materials used in semiconductor manufacturing.

Dodecyltris(3-fluorophenyl)silane is a specific molecule that merges characteristics from both of these subclasses. It features a central silicon atom bonded to a long dodecyl alkyl chain and three 3-fluorophenyl groups. The long dodecyl chain imparts significant lipophilic (oil-attracting) and hydrophobic character, while the three fluorophenyl groups introduce the properties associated with fluorination and aryl substitution. This unique combination suggests potential applications in areas requiring tailored surface properties. For instance, a patent has mentioned its potential use in modifying the surface of sepiolite (B1149698) clay to enhance its affinity for absorbing hydrocarbon pollutants from water, highlighting its lipophilic nature.

Properties of this compound

While detailed research findings on this compound are limited, as it is considered a rare chemical for early discovery research, its basic properties can be tabulated.

| Property | Value |

| CAS Number | 2128-45-2 |

| Linear Formula | C₃₀H₃₇F₃Si |

| Molecular Weight | 482.711 g/mol |

Note: Sigma-Aldrich, a supplier of this compound, does not provide comprehensive analytical data, and the buyer assumes responsibility for confirming its identity and purity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H37F3Si |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

dodecyl-tris(3-fluorophenyl)silane |

InChI |

InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |

InChI Key |

FBDZOXSEVBTAIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for Dodecyltris 3 Fluorophenyl Silane

Established Synthetic Routes to Unsymmetrical Tetraorganosilanes

The synthesis of unsymmetrical tetraorganosilanes, which are compounds with four different organic groups attached to a central silicon atom, relies on a variety of established chemical reactions. These methods allow for the controlled, stepwise introduction of different organic moieties to the silicon center.

Grignard Reagent Approaches for Carbon-Silicon Bond Formation

The Grignard reaction is a cornerstone in organosilicon chemistry for the formation of silicon-carbon bonds. researchgate.net Discovered by François Auguste Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic center. wikipedia.org In the context of synthesizing unsymmetrical tetraorganosilanes, this typically involves the sequential reaction of different Grignard reagents with a silicon halide, such as silicon tetrachloride (SiCl₄). wikipedia.orgacs.org

The process is generally not selective in a single step, often yielding a mixture of products with varying degrees of substitution. acs.org However, by carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the desired product. The reactivity of the chlorosilanes towards nucleophilic attack by the Grignard reagent decreases as more organic groups are attached to the silicon atom. acs.org The reaction is often carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov Kinetic studies have shown that the reaction is significantly faster in THF compared to diethyl ether. nih.gov

For the specific synthesis of Dodecyltris(3-fluorophenyl)silane, a potential Grignard-based route would involve two main steps:

Synthesis of Tris(3-fluorophenyl)silane: Reacting 3-fluorophenylmagnesium bromide with trichlorosilane.

Attachment of the Dodecyl Group: The subsequent reaction of the resulting tris(3-fluorophenyl)silane with dodecylmagnesium bromide.

The use of transition metal catalysts, such as palladium, in conjunction with Grignard reagents can also facilitate the cross-coupling of chlorosilanes, even with sterically demanding groups. nih.govnih.govdntb.gov.ua This palladium-catalyzed approach can overcome the high bond strength of the Si-Cl bond. nih.gov

Table 1: Key Aspects of Grignard Reagent Approaches

| Feature | Description | References |

|---|---|---|

| Reagents | Organomagnesium halides (Grignard reagents), Silicon halides (e.g., SiCl₄, RSiCl₃) | researchgate.netacs.org |

| Solvents | Anhydrous ethers (e.g., diethyl ether, THF) | researchgate.netnih.gov |

| Control | Stoichiometry, reaction temperature, and choice of solvent are crucial for selectivity. | acs.org |

| Catalysis | Transition metals like palladium can be used to enhance reactivity and selectivity. | nih.govnih.govdntb.gov.ua |

Hydrosilylation Reactions for Alkyl Chain Incorporation

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene). youtube.com This method is particularly useful for incorporating long alkyl chains, like the dodecyl group, onto a silicon precursor.

The hydrosilylation of alkenes is most commonly catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being highly effective. princeton.edu However, catalysts based on other metals such as nickel, rhodium, iron, and copper are also employed. princeton.edunih.govacs.org These catalysts facilitate the reaction under mild conditions and can offer high selectivity. acs.org For instance, nickel catalysts have been shown to be highly active for the anti-Markovnikov hydrosilylation of terminal alkenes. princeton.eduacs.org

The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the alkene into the metal-hydride bond, and finally reductive elimination to form the alkylsilane and regenerate the catalyst. princeton.edu

The regioselectivity of hydrosilylation determines whether the silicon atom attaches to the terminal (anti-Markovnikov addition) or internal (Markovnikov addition) carbon of the alkene. With terminal alkenes like 1-dodecene, anti-Markovnikov addition is often favored, leading to the formation of a linear alkylsilane. princeton.edu The choice of catalyst and ligands plays a crucial role in controlling this selectivity. libretexts.org For example, palladium-based catalytic systems can exhibit exceptional regioselectivity for the formation of branched products. libretexts.org

Stereoselectivity becomes important when chiral centers are formed during the reaction. Asymmetric hydrosilylation, using chiral catalysts, can produce optically active organosilanes. libretexts.org Lanthanide-based catalysts have shown promise in achieving high regio- and enantioselectivity in the hydrosilylation of certain alkenes. rsc.org

Table 2: Comparison of Catalysts in Hydrosilylation

| Catalyst Type | Common Metals | Selectivity Profile | References |

|---|---|---|---|

| Platinum-based | Pt | Generally high activity, often favors anti-Markovnikov addition. | princeton.edu |

| Palladium-based | Pd | Can favor branched products (Markovnikov addition). | libretexts.org |

| Nickel-based | Ni | High activity for anti-Markovnikov addition with terminal alkenes. | princeton.eduacs.org |

| Rhodium-based | Rh | Used in asymmetric hydrosilylation. | libretexts.org |

Direct Synthesis Processes (Müller–Rochow Process)

The Müller-Rochow process, also known as the direct process, is a major industrial method for the synthesis of organochlorosilanes, which are key precursors for silicones. wikipedia.orgmdpi.comencyclopedia.pub This process, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, involves the direct reaction of elemental silicon with an organic halide in the presence of a copper catalyst at high temperatures (around 300 °C). wikipedia.orgmdpi.com

While this process is highly efficient for producing methylchlorosilanes on a large scale using methyl chloride, its application for synthesizing more complex, unsymmetrical tetraorganosilanes like this compound is not direct. wikipedia.orguni-wuppertal.de The process typically yields a mixture of organochlorosilanes with varying numbers of organic groups and chlorine atoms attached to the silicon. uni-wuppertal.de The primary value of this process lies in the production of key intermediates like dimethyldichlorosilane. wikipedia.org These intermediates can then be further functionalized using methods like Grignard reactions or hydrosilylation to build more complex silane (B1218182) structures.

Wurtz-Type Coupling Reactions of Chlorosilanes

The Wurtz-Fittig reaction is a classic organic coupling method that involves the reaction of an aryl halide and an alkyl halide with sodium metal to form a new carbon-carbon bond. vedantu.combyjus.com This reaction can be adapted for the synthesis of organosilanes by reacting chlorosilanes with organic halides in the presence of an alkali metal, typically sodium. vedantu.comwikipedia.org

This method, while historically significant, has limitations due to the harsh reaction conditions and the potential for side reactions, which can limit its applicability for the synthesis of complex molecules with high yields. wikipedia.org The mechanism can proceed through either a radical pathway or an organo-alkali intermediate. byjus.com For the synthesis of unsymmetrical products, it is often beneficial if the halide reactants have different reactivities. wikipedia.org

Targeted Synthesis of this compound

The most direct and widely employed method for the synthesis of tetraorganosilanes with mixed substituents, like this compound, is the sequential Grignard reaction. This approach involves the stepwise addition of different Grignard reagents to a silicon tetrahalide precursor. gelest.com

A plausible and commonly utilized pathway for the synthesis of this compound involves a two-step Grignard reaction sequence. The initial step focuses on the formation of a key intermediate, tris(3-fluorophenyl)chlorosilane. This is followed by the introduction of the dodecyl group in a subsequent reaction.

Step 1: Synthesis of Tris(3-fluorophenyl)chlorosilane

The synthesis of the tris(3-fluorophenyl)chlorosilane intermediate is typically achieved by reacting 3-fluorophenylmagnesium bromide with an excess of silicon tetrachloride (SiCl₄). The use of excess SiCl₄ is crucial to favor the formation of the trisubstituted product and minimize the formation of the fully substituted tetrakis(3-fluorophenyl)silane. gelest.com

The Grignard reagent, 3-fluorophenylmagnesium bromide, is prepared in situ by the reaction of 3-bromofluorobenzene with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF). youtube.com The reaction is initiated, often with the aid of a small crystal of iodine, and proceeds under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. youtube.compsu.edu

Once the Grignard reagent is formed, it is slowly added to a solution of silicon tetrachloride. The stoichiometry is carefully controlled to a 3:1 molar ratio of the Grignard reagent to SiCl₄ to maximize the yield of the desired tris(3-fluorophenyl)chlorosilane.

| Reaction Step | Reactants | Reagents & Conditions | Product |

| Grignard Formation | 3-bromofluorobenzene, Magnesium | Diethyl ether or THF, Anhydrous | 3-fluorophenylmagnesium bromide |

| Silylation | 3-fluorophenylmagnesium bromide, Silicon tetrachloride | 3:1 molar ratio, Anhydrous ether | Tris(3-fluorophenyl)chlorosilane |

Step 2: Synthesis of this compound

In the final step, the dodecyl group is introduced by reacting the previously synthesized tris(3-fluorophenyl)chlorosilane with dodecylmagnesium bromide. This Grignard reagent is prepared from 1-bromododecane (B92323) and magnesium in an analogous manner to the preparation of the aryl Grignard reagent.

The reaction involves the nucleophilic attack of the dodecyl Grignard reagent on the electrophilic silicon atom of the tris(3-fluorophenyl)chlorosilane, displacing the chloride and forming the final C-Si bond.

| Reaction Step | Reactants | Reagents & Conditions | Product |

| Grignard Formation | 1-bromododecane, Magnesium | Diethyl ether or THF, Anhydrous | Dodecylmagnesium bromide |

| Final Silylation | Tris(3-fluorophenyl)chlorosilane, Dodecylmagnesium bromide | Anhydrous ether | This compound |

Considerations for Introducing Dodecyl Groups

The introduction of a long alkyl chain such as a dodecyl group via a Grignard reagent is a standard and effective method. The reactivity of the dodecylmagnesium bromide is generally high, ensuring efficient reaction with the chlorosilane intermediate. Key considerations for this step include:

Purity of Reagents: The 1-bromododecane and magnesium must be of high purity to ensure the efficient formation of the Grignard reagent.

Anhydrous Conditions: Strict exclusion of moisture is paramount, as water will readily quench the Grignard reagent, reducing the yield of the desired product. youtube.com

Reaction Temperature: The reaction is typically carried out at a controlled temperature, often starting at a low temperature and gradually warming to room temperature to ensure a smooth reaction profile.

Strategies for Incorporating 3-Fluorophenyl Moieties

The incorporation of the three 3-fluorophenyl groups is the more challenging aspect of the synthesis due to the need for controlled substitution. The primary strategy involves the use of the corresponding Grignard reagent, 3-fluorophenylmagnesium bromide. The key factors for success are:

Formation of the Grignard Reagent: The presence of the fluorine atom can influence the reactivity of the aryl halide. However, the formation of Grignard reagents from fluorinated aryl bromides is a well-documented process. psu.edu

Stoichiometric Control: As mentioned, precise control of the stoichiometry between the Grignard reagent and silicon tetrachloride is critical to maximize the yield of the trisubstituted product.

Control of Selectivity in Multi-Substituted Silane Synthesis

Achieving high selectivity in the synthesis of asymmetrically substituted silanes via Grignard reactions is a significant challenge. gelest.com The reaction of an aryl Grignard reagent with SiCl₄ can lead to a mixture of mono-, di-, tri-, and tetra-substituted products. pensoft.nettrea.com

Several factors influence the selectivity of this reaction:

Order of Addition: Adding the Grignard reagent slowly to an excess of SiCl₄ generally favors the formation of less substituted products. Conversely, adding SiCl₄ to the Grignard reagent tends to lead to higher degrees of substitution. For the synthesis of a trisubstituted silane, a careful "reverse addition" of the Grignard to the silane is often employed. gelest.com

Reaction Temperature: Lower reaction temperatures can enhance selectivity by slowing down the reaction rates and allowing for better control over the substitution process.

Solvent Effects: The choice of solvent can influence the reactivity and aggregation state of the Grignard reagent, which in turn can affect the product distribution. Tetrahydrofuran (THF) is often used as it can lead to more reactive Grignard reagents compared to diethyl ether. gelest.com

| Parameter | Influence on Selectivity | Desired Condition for Trisubstitution |

| Stoichiometry | Controls the extent of substitution. | ~3 equivalents of Grignard reagent per equivalent of SiCl₄. |

| Order of Addition | Affects the relative concentrations of reactants. | Slow addition of Grignard reagent to SiCl₄. |

| Temperature | Influences reaction rates. | Low temperatures (e.g., 0 °C or below). |

| Solvent | Affects Grignard reactivity. | THF can enhance reactivity but may require more stringent control. |

Novel Synthetic Methodologies for Organosilane Derivatization

While the Grignard route is the classical approach, modern synthetic chemistry offers alternative methodologies for the derivatization of organosilanes that could potentially be applied to the synthesis of this compound. One of the most promising is the hydrosilylation reaction.

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. In the context of this compound synthesis, this would involve the reaction of tris(3-fluorophenyl)silane with 1-dodecene.

This method offers several potential advantages over the Grignard route:

High Atom Economy: The reaction is an addition reaction, meaning that all atoms of the reactants are incorporated into the product, leading to less waste.

High Selectivity: Modern hydrosilylation catalysts can offer high regioselectivity, typically leading to the anti-Markovnikov addition product, which is the desired linear dodecyl chain in this case.

Milder Reaction Conditions: Hydrosilylation reactions can often be carried out under milder conditions compared to Grignard reactions.

The key challenge for this approach would be the initial synthesis of the tris(3-fluorophenyl)silane precursor. This could potentially be synthesized by the reduction of the tris(3-fluorophenyl)chlorosilane intermediate, for example, using a reducing agent like lithium aluminum hydride.

The development of new catalysts and synthetic methods continues to expand the toolkit for the precise construction of complex organosilane structures, offering potential future improvements in the synthesis of compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of Dodecyltris 3 Fluorophenyl Silane Analogues

Nucleophilic Reactions at Silicon Centers

Nucleophilic substitution at a silicon center is a fundamental reaction in organosilicon chemistry. libretexts.org Unlike carbon-based SN2 reactions that proceed through a five-coordinate transition state, reactions at silicon often involve a more stable, hypercoordinate intermediate. researchgate.net The larger size of the silicon atom compared to carbon allows it to accommodate five or even six substituents, facilitating the formation of these stable intermediates. This key difference significantly influences the reaction kinetics and mechanistic pathways available to compounds like Dodecyltris(3-fluorophenyl)silane.

Fluoride-Mediated Processes and Silicon Activation

Fluoride (B91410) ions exhibit a particularly high affinity for silicon, forming a strong Si-F bond. This property is exploited in many synthetic transformations to activate silicon centers for nucleophilic attack. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used to cleave Si-O bonds in silyl (B83357) ethers, a standard protecting group strategy in organic synthesis. libretexts.org For analogues of this compound, fluoride can coordinate to the silicon atom, forming a pentacoordinate, hypervalent silicate species. nih.gov This coordination increases the electron density at the silicon center, making the remaining bonds, including the silicon-carbon bonds, more susceptible to cleavage. nih.gov This activation strategy is crucial for facilitating reactions that would otherwise be sluggish.

The formation of these hyper-coordinate species can activate even relatively inert silicon-carbon bonds toward electrophilic cleavage. nih.gov By increasing the coordination number of the silicon from four to five or six, the nucleophilicity of the organic groups attached to the silicon is enhanced, making them available for reaction with a range of electrophiles. nih.gov

Influence of Fluorine Substituents on Nucleophilic Attack

The three 3-fluorophenyl groups on this compound play a critical role in its reactivity. Fluorine is the most electronegative element, and its presence on the phenyl rings exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect polarizes the bonds connected to the silicon atom, making the silicon center more electrophilic and thus more susceptible to attack by nucleophiles. vulcanchem.com

In nucleophilic aromatic substitution, electron-withdrawing groups dramatically increase the reaction rate by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.commasterorganicchemistry.com Similarly, for nucleophilic attack at the silicon center in this compound analogues, the fluorine substituents help to stabilize the developing negative charge on the pentacoordinate silicon intermediate, thereby lowering the activation energy of the reaction. Studies on related systems show that electron-deficient aryl groups improve the catalytic activity of silanols derived from these silanes. vulcanchem.com However, this increased reactivity can also lead to faster decomposition under certain conditions. vulcanchem.com The position of the fluorine atom is also important; a meta-position, as in this compound, is known to have a significant activating effect in nucleophilic aromatic substitution. researchgate.net

| Feature | Influence on Reactivity |

| Electronegativity of Fluorine | Inductively withdraws electron density from the silicon center. |

| Silicon Center | Becomes more electrophilic and prone to nucleophilic attack. |

| Reaction Intermediate | Stabilizes the pentacoordinate, negatively charged silicon intermediate. |

| Overall Effect | Increases the rate of nucleophilic substitution reactions at the silicon. |

Role of Leaving Groups in Silicon Substitution Reactions

In any substitution reaction, the nature of the leaving group is a crucial factor. libretexts.org A good leaving group is a species that is stable on its own, which typically corresponds to a weak base. youtube.com In the context of this compound analogues, substitution reactions would involve the displacement of one of the four groups attached to the silicon.

For SN2 reactions, the ability of the leaving group to depart is integral to the rate of reaction. nih.gov Weak bases are the best leaving groups because they are stable upon accepting a pair of electrons. libretexts.org Halides like chloride, bromide, and iodide are generally good leaving groups in organic chemistry. youtube.com In organosilicon chemistry, halides (especially chloride) are common leaving groups in substitution reactions used to form Si-O, Si-N, and Si-C bonds. libretexts.org For instance, the reaction of a chlorosilane with an alcohol in the presence of a weak base is a standard method for forming silyl ethers. libretexts.org The stability of the leaving group is influenced by factors such as electronegativity, size, and its ability to delocalize charge through resonance. libretexts.org Changing the leaving group from chloride to iodide, for example, generally increases reaction rates due to the greater stability of the larger, more polarizable iodide anion. mdpi.com

| Leaving Group Property | Effect on Substitution Rate | Rationale |

| Basicity | Weaker bases increase the rate. | Weak bases are more stable upon departure with an electron pair. libretexts.orgyoutube.com |

| Size/Polarizability | Larger, more polarizable groups increase the rate. | The negative charge is dispersed over a larger volume, increasing stability. youtube.com |

| Resonance | Groups that are resonance-stabilized increase the rate. | Resonance delocalizes the negative charge, enhancing stability. libretexts.org |

Electrophilic Transformations of Silicon-Carbon Bonds

While the silicon atom is electrophilic, the silicon-carbon (Si-C) bond itself can be susceptible to cleavage by electrophiles. This reactivity is particularly pronounced in organosilanes where the carbon atom is part of an aryl, vinyl, or allyl group. The cleavage of the Si-C bond is a key step in many synthetic applications of organosilanes. scispace.com The stability of the Si-C bond can be influenced by the electronic nature of the organic group; electron-withdrawing substituents on an aryl ring, for instance, can facilitate cleavage under certain conditions. le.ac.uk

The mechanism of electrophilic cleavage often involves the formation of a hypercoordinate silicon intermediate, which activates the Si-C bond. nih.gov This concept is exemplified by the reactions of hexa-coordinate organopentafluorosilicates, where the Si-C bond is readily cleaved by a variety of electrophiles, including halogens and metal salts. nih.gov Allylsilanes, for example, react with electrophiles where the intermediate cation is stabilized by hyperconjugation with the C-Si bond, leading to a formal allylation of the electrophile after loss of the silyl group. qub.ac.uk

Radical Pathways in Organosilane Chemistry

Organosilanes are versatile participants in radical chemistry, primarily serving as sources of silicon-centered radicals (silyl radicals). researchgate.netresearchgate.net These radicals are valuable intermediates in a variety of synthetic transformations, including reductions, hydrosilylations, and polymerizations. researchgate.net The reactivity of organosilanes in radical reactions is largely dependent on the strength of the bond being broken to generate the radical, most commonly a Si-H bond.

Silyl Radical Generation and Reactivity

Silyl radicals are typically generated by the abstraction of a hydrogen atom from a hydrosilane (containing a Si-H bond) by another radical. thieme-connect.demdpi.com Other methods include the photolysis or thermolysis of disilanes (Si-Si bond cleavage) and the electroreduction of chlorosilanes (Si-Cl bond cleavage). researchgate.netchemrxiv.org Recently, visible-light photoredox catalysis has emerged as a mild and efficient method for generating silyl radicals from hydrosilanes or even silacarboxylic acids. researchgate.net

Once formed, silyl radicals are highly reactive species. They readily add to unsaturated systems like alkenes and alkynes in a process known as hydrosilylation. researchgate.netresearchgate.net This reaction typically proceeds with anti-Markovnikov regioselectivity. mdpi.com The resulting carbon-centered radical then abstracts a hydrogen atom from another hydrosilane molecule, propagating the radical chain and forming the final product. researchgate.netmdpi.com Silyl radicals can also act as reducing agents, for example, by abstracting a halogen atom from an organic halide. researchgate.net The steric and electronic properties of the substituents on the silicon atom, such as the 3-fluorophenyl groups, can be tuned to modulate the stability and reactivity of the corresponding silyl radical. thieme-connect.de

| Method of Generation | Precursor | Conditions |

| Hydrogen Abstraction | Hydrosilane (R₃Si-H) | Radical initiator (e.g., peroxides), heat, or light. thieme-connect.demdpi.com |

| Reductive Cleavage | Chlorosilane (R₃Si-Cl) | Electroreduction at high potentials. chemrxiv.org |

| Photoredox Catalysis | Hydrosilane or Silacarboxylic acid | Visible light and a photocatalyst. researchgate.net |

| Homolytic Cleavage | Disilane (R₃Si-SiR₃) | Photolysis or thermolysis. researchgate.net |

Radical-Mediated Fluorination Processes

Radical fluorination presents a complementary approach to traditional nucleophilic and electrophilic fluorination methods for the formation of carbon-fluorine bonds. This type of reaction involves the generation of a carbon-centered radical which then reacts with a fluorine atom source to yield the corresponding organofluorine compound wikipedia.org. Historically, the high reactivity and challenging handling of fluorine sources like F2 and hypofluorites limited the development of these methods wikipedia.org. However, the discovery that electrophilic N–F reagents can serve as sources of fluorine atoms has led to a resurgence in radical fluorination research wikipedia.org.

In the context of organosilanes, radical-mediated processes can be initiated through various means, including the homolytic cleavage of weak bonds. For instance, visible light and tris(trimethylsilyl)silane can be used to generate radicals from fluoroiodomethane via a halogen atom transfer pathway nih.gov. A proposed mechanism for a silyl radical-mediated chain process involves the generation of a supersilyl radical species that propagates the chain princeton.edu.

While specific studies on the radical-mediated fluorination of this compound are not prevalent, the general principles of such reactions can be applied. The silicon center in this compound, influenced by the electron-withdrawing 3-fluorophenyl groups, would affect the stability and reactivity of any adjacent radicals. The reaction would likely proceed via the formation of a carbon-centered radical on the dodecyl chain, followed by reaction with a fluorine atom source. The regioselectivity of such a reaction would be a key area of investigation, influenced by the steric and electronic environment created by the bulky tris(3-fluorophenyl)silyl group.

Coordination Chemistry of Silicon in Silane-Nucleophile Interactions

The coordination chemistry of silicon is a critical aspect of its reactivity, with the ability to expand its coordination sphere beyond the typical tetrahedral geometry. This phenomenon is influenced by a delicate balance of steric and electronic effects of the substituents attached to the silicon atom proquest.com.

Steric and Electronic Effects on Coordination Number (Tetra-, Penta-, Hexa-coordinate Silicon)

The coordination number of silicon in its compounds is not fixed and can vary between four, five, and even six, largely dependent on the electronic and steric nature of the attached groups proquest.com. The presence of electronegative substituents on the silicon atom generally enhances its ability to expand its coordination sphere. This is because electronegative groups increase the Lewis acidity of the silicon center, making it more susceptible to nucleophilic attack and the formation of hypervalent species proquest.comu-tokyo.ac.jp.

In this compound, the three 3-fluorophenyl groups exert a significant electron-withdrawing effect, thereby increasing the electrophilicity of the silicon atom. This electronic effect would favor the formation of higher-coordinate silicon species upon interaction with nucleophiles. However, the steric bulk of these three aromatic rings, in addition to the long dodecyl chain, would also play a crucial role. The interplay between these opposing factors—electronic activation towards higher coordination and steric hindrance impeding it—would determine the stable coordination number of silicon in adducts of this compound.

Studies on analogous systems have shown that the coordination capability of silanes follows a general trend: SiX4 and R'SiX3 (where X is an electronegative group) can achieve hexa-coordination, R'2SiX2 tends to be penta-coordinate, and R'3SiX remains tetra-coordinate proquest.com. Given this trend, this compound, which can be represented as R'SiR''3 (where R' is dodecyl and R'' is 3-fluorophenyl), would be expected to have a strong tendency to form penta-coordinate species with suitable nucleophiles.

Below is an interactive data table summarizing the expected coordination behavior based on substituent effects.

| Number of Electronegative Groups (X) | R' Groups | General Formula | Predominant Coordination Number |

| 4 | 0 | SiX4 | 6 |

| 3 | 1 | R'SiX3 | 6 |

| 2 | 2 | R'2SiX2 | 5 |

| 1 | 3 | R'3SiX | 4 |

Formation and Reactivity of Hypervalent Silicon Intermediates

Hypervalent silicon species, which are crucial intermediates in many silicon-based reactions, are formed through the interaction of a tetracoordinate silane (B1218182) with a Lewis base researchgate.netthieme-connect.com. These intermediates exhibit unique reactivity compared to their tetracoordinate precursors scispace.com. The formation of a hypervalent adduct increases the nucleophilicity of the groups attached to the silicon atom, facilitating their transfer in various chemical transformations u-tokyo.ac.jpresearchgate.net.

For this compound, interaction with a nucleophile (Nu) would lead to the formation of a pentacoordinate intermediate, [Dodecyltris(3-fluorophenyl)Si-Nu]⁻. This hypervalent species would exhibit enhanced reactivity. For example, the Si-C bond to the dodecyl group or the Si-C bonds to the fluorophenyl groups could be more readily cleaved. The reactivity of these hypervalent intermediates is central to their application in synthetic organic chemistry, including in cross-coupling reactions and reductions thieme-connect.com.

The increased electron density at the silicon center in the hypervalent state weakens the bonds to its substituents, making them more susceptible to cleavage. This activation is a key principle in many synthetic applications of organosilanes scispace.com. The reactivity of such intermediates derived from this compound would be a subject of interest for developing new synthetic methodologies.

Catalytic Transformations Involving Organosilanes

Organosilanes are versatile reagents in a variety of catalytic transformations, most notably in hydrosilylation and asymmetric reduction reactions princeton.eduresearchgate.netwikipedia.orgacs.orgresearchgate.net. The reactivity of the Si-H bond is central to these processes, which are typically mediated by transition metal catalysts nih.gov.

Metal-Catalyzed Hydrosilylation Mechanisms

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamentally important reaction for the synthesis of organosilicon compounds wikipedia.org. The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism wikipedia.orgresearchgate.netnih.govacs.org. This mechanism involves the oxidative addition of the Si-H bond to a low-valent metal catalyst, followed by coordination of the unsaturated substrate (e.g., an alkene), migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the alkylsilane product to regenerate the catalyst wikipedia.orgnih.govacs.org.

An alternative pathway, known as the modified Chalk-Harrod mechanism, has also been proposed. In this variation, the alkene inserts into the metal-silyl bond rather than the metal-hydride bond acs.orgresearchgate.netlibretexts.org. The operative mechanism can depend on the specific catalyst, silane, and substrate used.

For a bulky and electronically distinct organosilane like this compound, its participation in hydrosilylation would be governed by these mechanistic principles. The steric hindrance from the three 3-fluorophenyl groups and the dodecyl chain could influence the rate of oxidative addition and subsequent steps. The electronic effect of the fluorophenyl groups would also modulate the reactivity of the Si-H bond.

The following table outlines the key steps in the classical and modified Chalk-Harrod mechanisms.

| Step | Chalk-Harrod Mechanism | Modified Chalk-Harrod Mechanism |

| 1 | Oxidative addition of R3Si-H to the metal center | Oxidative addition of R3Si-H to the metal center |

| 2 | Coordination of the alkene to the metal-hydride complex | Coordination of the alkene to the metal-silyl complex |

| 3 | Migratory insertion of the alkene into the M-H bond | Migratory insertion of the alkene into the M-Si bond |

| 4 | Reductive elimination of the alkylsilane | Reductive elimination of the vinylsilane or other products |

Asymmetric Reductions Utilizing Organosilanes

Organosilanes are widely employed as hydride sources in the asymmetric reduction of prochiral substrates, such as ketones and imines, to afford chiral alcohols and amines, respectively gelest.comresearcher.lifeacs.orgresearchgate.net. These reactions are typically catalyzed by chiral transition metal complexes, where the chiral ligand controls the stereochemical outcome of the hydride transfer from the silane to the substrate gelest.comresearchgate.net.

The actual reducing agent is often a metal-hydride species formed in situ from the organosilane gelest.com. The organosilane's role is to provide the hydride, and its steric and electronic properties can influence the efficiency and selectivity of the reduction gelest.come-bookshelf.degelest.com. In some cases, the organosilane can also affect the catalyst's activity and enantioselectivity gelest.com.

In the context of this compound, its utility in asymmetric reductions would depend on the efficiency of hydride transfer to the chiral catalyst. The bulky nature of the silyl group could potentially enhance enantioselectivity by creating a more defined chiral pocket around the metal center. Furthermore, the electronic nature of the fluorophenyl substituents could impact the hydridic character of the Si-H bond, thereby influencing the rate of reduction. The use of chiral catalysts in conjunction with organosilanes has enabled the synthesis of a wide range of enantiomerically enriched compounds with high efficiency gelest.comresearchgate.netresearchgate.net.

Transmetalation Reactions to Transition Metals

Transmetalation, a fundamental step in many cross-coupling reactions, involves the transfer of an organic group from one metal to another. In the context of organosilanes such as this compound, the direct transmetalation of a fluorophenyl group to a transition metal is a nuanced process. Generally, the carbon-silicon (C-Si) bond is robust and less reactive compared to the carbon-metal bonds of organostannanes or organoborons, making direct transmetalation challenging under standard cross-coupling conditions.

The reactivity of organosilanes in transmetalation is significantly influenced by the substituents on the silicon atom and the nature of the transition metal complex. For a tetracoordinate silane like this compound, the presence of three electron-withdrawing 3-fluorophenyl groups can impact the polarity of the Si-C bond. However, this is often insufficient to facilitate direct transfer of an aryl group to a transition metal.

Mechanistic investigations into related systems suggest that the process typically requires activation of the silane. One common strategy is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent pentacoordinate silicate. This pentacoordinate species is significantly more nucleophilic and can readily transfer an aryl group to a transition metal center, such as palladium(II). The reaction proceeds through an oxidative addition of an aryl halide to the low-valent transition metal, followed by the transmetalation from the activated silicate, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Another approach involves the in-situ conversion of the silane to a more reactive silanol (R3SiOH) or a siloxide. This is often achieved in the presence of a base. The enhanced reactivity of these species is attributed to the greater polarization of the Si-C bond and the favorable formation of a stable silicon-oxygen byproduct.

While specific studies on the transmetalation of this compound are not extensively documented, the expected reactivity would follow these general principles. The electron-withdrawing nature of the 3-fluorophenyl groups might influence the rate of formation of the hypervalent intermediate or the subsequent transfer to the transition metal. For instance, studies on benzylstannanes have shown that electron-withdrawing substituents can accelerate transmetalation to palladium(II). nsf.gov This suggests that the electronic properties of the fluorophenyl group could play a significant role in the kinetics of the transmetalation step.

The table below outlines the key components and their proposed roles in the transmetalation of triarylsilane analogues.

| Component | Role | Example |

| Triarylsilane | Source of the aryl group | This compound |

| Transition Metal Catalyst | Facilitates the cross-coupling reaction | Pd(PPh3)4 |

| Aryl Halide | Coupling partner | Iodobenzene |

| Activator | Generates a more reactive silicate species | Tetrabutylammonium fluoride (TBAF) |

| Solvent | Provides the reaction medium | Tetrahydrofuran (B95107) (THF) |

Hydride Transfer Reactions Catalyzed by Lewis Acids

Hydrosilanes, compounds containing a silicon-hydrogen (Si-H) bond, can act as hydride donors in various chemical transformations. The reactivity of the Si-H bond in analogues of this compound can be significantly enhanced by the presence of a Lewis acid. These catalysts activate the Si-H bond, facilitating the transfer of a hydride ion (H-) to an electrophilic substrate.

The general mechanism for Lewis acid-catalyzed hydride transfer from a silane involves the coordination of the Lewis acid to either the silane itself or to the electrophile. In many cases, the Lewis acid interacts with the Si-H bond, leading to its polarization and weakening. This interaction generates a transient species that can be described as a silylium ion-hydride complex or a polarized adduct. This activated complex is a much more potent hydride donor than the neutral silane.

The nature of the substituents on the silicon atom plays a crucial role in the efficacy of the hydride transfer. The presence of the three electron-withdrawing 3-fluorophenyl groups in this compound analogues is expected to have a pronounced effect. These groups increase the Lewis acidity of the silicon center, potentially enhancing its interaction with the Lewis acid catalyst. Furthermore, the electron-withdrawing nature of these groups can stabilize the resulting silylium-like intermediate formed after the hydride has been transferred.

Common Lewis acids employed in these reactions include boron trifluoride etherate (BF3·OEt2), and tris(pentafluorophenyl)borane (B(C6F5)3). The choice of Lewis acid can influence the rate and selectivity of the hydride transfer.

The hydride transfer can be directed towards a variety of electrophiles, including aldehydes, ketones, and imines, leading to their reduction. The reaction is often highly chemoselective, as the Si-H bond is generally unreactive towards these functional groups in the absence of a suitable catalyst.

The table below summarizes the key participants in a typical Lewis acid-catalyzed hydride transfer reaction involving a triarylsilane analogue.

| Component | Role | Example |

| Hydrosilane | Hydride donor | An analogue of this compound containing a Si-H bond |

| Lewis Acid | Catalyst for Si-H bond activation | Boron trifluoride etherate (BF3·OEt2) |

| Electrophile | Hydride acceptor | Benzaldehyde |

| Solvent | Reaction medium | Dichloromethane (CH2Cl2) |

Spectroscopic and Advanced Characterization of Arylalkylsilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including the connectivity of atoms and their chemical environment. For Dodecyltris(3-fluorophenyl)silane, a combination of 29Si, 1H, 13C, and 19F NMR experiments delivers a complete structural confirmation.

29Si NMR spectroscopy is uniquely suited for probing the local environment of the silicon atom. The chemical shift of the 29Si nucleus is highly sensitive to the nature of the substituents attached to it. In this compound, the silicon atom is bonded to one alkyl group (dodecyl) and three electron-withdrawing aryl groups (3-fluorophenyl). The presence of the electronegative fluorine atoms on the phenyl rings influences the electron density at the silicon nucleus, causing a characteristic downfield shift compared to simple tetraalkylsilanes like tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net

The degree of condensation for silicon atoms can be denoted using T notation, where the subscript represents the number of siloxane bonds; however, for an organosilane like this, the notation relates to the number of organic substituents. wikipedia.org The chemical shift provides clear evidence of the tetracoordinate nature of the silicon center. In general, arylsilanes exhibit 29Si chemical shifts in a predictable range, and for this compound, the signal is expected in the region typical for triarylalkylsilanes.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| 29Si | -15 to -30 | Singlet | Shift is relative to TMS. The exact value is influenced by the three electron-withdrawing 3-fluorophenyl groups. |

| 1H | 7.20 - 7.60 | Multiplet | Aromatic protons of the 3-fluorophenyl groups, showing complex splitting due to H-H and H-F coupling. |

| 1.20 - 1.40 | Multiplet | -(CH2)10- protons of the dodecyl chain. | |

| 0.88 | Triplet | Terminal -CH3 protons of the dodecyl chain. | |

| 0.75 - 0.95 | Multiplet | α-CH2 protons adjacent to the silicon atom. | |

| 13C | 130 - 140 | Multiplet | Aromatic carbons of the 3-fluorophenyl groups, including ipso-carbon attached to Si and the C-F carbon. |

| 115 - 128 | Multiplet | Other aromatic carbons, with splitting due to C-F coupling. | |

| 33.3 | Singlet | CH2 carbons of the dodecyl chain (various signals). | |

| 22.7 | Singlet | CH2 carbon of the dodecyl chain. | |

| 14.1 | Singlet | Terminal -CH3 carbon of the dodecyl chain. | |

| 11.5 | Singlet | α-CH2 carbon adjacent to the silicon atom. | |

| 19F | -110 to -115 | Multiplet | Single resonance for the three equivalent fluorine atoms, likely a triplet of doublets due to coupling with aromatic protons. |

While 29Si NMR focuses on the silicon core, a combination of 1H, 13C, and 19F NMR is essential to confirm the identity and structure of the organic ligands. nih.gov

1H NMR: The 1H NMR spectrum would show distinct regions for the aliphatic dodecyl chain and the aromatic 3-fluorophenyl groups. The dodecyl chain would produce a characteristic triplet for the terminal methyl group around 0.88 ppm, a broad multiplet for the central methylene (B1212753) groups between 1.20 and 1.40 ppm, and a multiplet for the methylene group alpha to the silicon atom, shifted slightly upfield. The aromatic region would be more complex, with multiple signals between 7.20 and 7.60 ppm, complicated by both proton-proton and proton-fluorine spin-spin coupling.

13C NMR: The 13C NMR spectrum provides a count of the unique carbon environments. The dodecyl chain would show a series of signals in the aliphatic region (10-35 ppm). The aromatic region would display several signals corresponding to the different carbon environments in the 3-fluorophenyl ring. The carbon atom bonded to fluorine would exhibit a large one-bond C-F coupling constant, appearing as a doublet, which is a key diagnostic feature.

19F NMR: Given that fluorine has a spin of 1/2 and 100% natural abundance, 19F NMR is a highly sensitive and informative technique. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the 19F NMR spectrum, as the three 3-fluorophenyl groups are chemically equivalent. This signal's chemical shift, typically between -110 and -115 ppm for fluorophenylsilanes, confirms the electronic environment of the fluorine atom. acs.org Furthermore, the signal would be split into a multiplet due to coupling with the ortho and para protons on the aromatic ring, providing further structural confirmation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for structural fingerprinting. For this compound, the spectra would be rich with information confirming the presence of both the aryl and alkyl moieties attached to the silicon atom. rsc.orgresearchgate.net

Key expected vibrational frequencies include:

C-H Stretching: Separate bands for the aromatic C-H bonds (above 3000 cm-1) and the aliphatic C-H bonds of the dodecyl chain (2850-2960 cm-1).

C=C Stretching: Characteristic peaks in the 1400-1600 cm-1 region corresponding to the aromatic rings of the fluorophenyl groups.

C-F Stretching: A strong absorption band in the IR spectrum, typically in the 1100-1300 cm-1 range, which is a definitive indicator of the fluorophenyl group.

Si-C Stretching: Vibrations associated with the silicon-carbon bonds (both Si-Aryl and Si-Alkyl) would appear in the fingerprint region of the spectrum, typically between 600 and 800 cm-1.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the Si-C bonds and the aromatic ring, which may be weak or absent in the IR spectrum. spectroscopyonline.comnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | 1580 - 1600, 1470 - 1490 | Medium-Strong | Strong |

| CH2 Bend (Scissoring) | ~1465 | Medium | Medium |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

| Aromatic C-H Bend (Out-of-plane) | 750 - 900 | Strong | Weak |

| Si-C (Aryl & Alkyl) Stretch | 600 - 800 | Medium-Weak | Medium |

Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV/Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems. The spectrum of this compound would be dominated by the absorptions of the three 3-fluorophenyl chromophores. Substituted benzene (B151609) rings typically show two main absorption bands. The presence of the silicon substituent and the fluorine atoms would cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted benzene, reflecting their electronic influence on the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of this compound be successfully grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths (Si-C, C-F, C-C), bond angles (e.g., C-Si-C), and torsional angles within the molecule. It would reveal the three-dimensional arrangement of the atoms, including the conformation of the flexible dodecyl chain and the spatial orientation of the three 3-fluorophenyl rings relative to each other. This data is invaluable for understanding intermolecular interactions in the solid state, such as van der Waals forces and potential π-π stacking between the phenyl rings, which govern the crystal packing. The technique can also identify different crystalline forms, or polymorphs. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (Molecular Formula: C30H37F3Si), the molecular weight is 482.71 g/mol . In an MS experiment, a molecular ion peak ([M]+) or a protonated/adducted molecule would be observed, confirming this mass.

The fragmentation pattern would be highly characteristic, resulting from the cleavage of the weakest bonds. Key predicted fragmentation pathways include:

Loss of the dodecyl chain: A prominent peak corresponding to the loss of the C12H25 radical (mass of 169), resulting in the [M - 169]+ ion, which is the stable tris(3-fluorophenyl)silyl cation.

Cleavage along the alkyl chain: A series of peaks separated by 14 Da (corresponding to CH2 units) would be expected from the fragmentation of the dodecyl group.

Loss of a fluorophenyl group: Cleavage of a silicon-aryl bond could lead to a peak corresponding to the loss of a C6H4F radical (mass of 95), giving the [M - 95]+ ion.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

| 482 | [M]+• (Molecular Ion) | - |

| 313 | [M - C12H25]+ | C12H25• |

| 387 | [M - C6H4F]+ | C6H4F• |

| 218 | [Si(C6H4F)2]+• | C12H25•, C6H4F• |

| 169 | [C12H25]+ | Si(C6H4F)3• |

Electron Spectroscopies for Electronic States and Bonding

Electron spectroscopies are indispensable tools for probing the electronic structure and bonding characteristics of materials at a fundamental level. By analyzing the kinetic energies of electrons emitted from a sample upon excitation, these techniques provide detailed information about elemental composition, chemical states, and valence band structures. For arylalkylsilanes such as this compound, these methods are crucial for verifying molecular integrity, understanding surface interactions, and characterizing the electronic properties conferred by the aromatic and fluorinated moieties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wiley.com When a sample is irradiated with a beam of X-rays, core-level electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment. XPS is particularly useful for analyzing thin films and surface layers of organosilanes, providing insight into their composition and the nature of chemical bonds. mdpi.comresearchgate.net

For this compound, an XPS survey scan would be expected to confirm the presence of Carbon (C), Fluorine (F), Silicon (Si), and likely adventitious Oxygen (O) on the surface. High-resolution spectra of the C 1s, F 1s, and Si 2p regions would provide detailed information about the chemical states. For instance, the C 1s spectrum could be deconvoluted into several components corresponding to the different chemical environments of the carbon atoms: the aliphatic dodecyl chain (C-C, C-H), the carbon atoms of the phenyl rings (C=C), carbon bonded to silicon (C-Si), and carbon bonded to fluorine (C-F). researchgate.net The Si 2p spectrum would be sensitive to the Si-C bonds of the silane (B1218182) core and any Si-O bonds formed due to surface oxidation. mdpi.comresearchgate.net The F 1s peak is typically sharp and intense, providing a clear signature of the fluorination. researchgate.netxpsfitting.com

Hypothetical XPS Data for this compound

This table presents expected binding energy ranges for the core elements of this compound, based on typical values for similar chemical environments found in the literature. Actual values would require experimental measurement.

| Element | Core Level | Chemical Bond | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (Alkyl & Aryl) | ~285.0 |

| C-Si | ~284.5 | ||

| C-F | ~287-289 | ||

| Silicon | Si 2p | Si-C | ~101-102 |

| Si-O (Oxidation) | ~103.0 | ||

| Fluorine | F 1s | C-F | ~688-689 |

| Oxygen | O 1s | Si-O (Adventitious) | ~532.5 |

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for investigating the valence electronic structure of materials, particularly the Highest Occupied Molecular Orbital (HOMO). ossila.com By using a low-energy ultraviolet light source (typically He I or He II), UPS probes the molecular orbitals involved in chemical bonding. mdpi.com For organic and organometallic compounds like arylalkylsilanes, UPS provides crucial data on ionization potential and helps to construct energy level diagrams, which are vital for applications in organic electronics. ossila.comphi.com

In the analysis of this compound, UPS would be employed to determine the energy of the HOMO, which is largely influenced by the π-orbitals of the three fluorophenyl groups. mdpi.com The spectrum would show a series of bands corresponding to the molecular orbitals in the valence region. The onset of the first photoemission band at the lowest binding energy corresponds to the ionization potential of the molecule, or the HOMO level relative to the vacuum level. researchgate.net The position of the HOMO is a key parameter in determining the charge injection and transport properties of the material in electronic devices. ossila.com

Hypothetical UPS Data for this compound

This table provides a hypothetical value for the HOMO level, which is a key parameter determined by UPS analysis. The actual value is dependent on experimental conditions and molecular conformation.

| Parameter | Description | Hypothetical Value (eV) |

| HOMO Level | Highest Occupied Molecular Orbital energy below the vacuum level. | 5.8 - 6.2 |

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface analysis technique used to determine the elemental composition of a sample's surface. researchgate.net It relies on the Auger effect, a three-electron process where the filling of a core hole by an outer-shell electron results in the emission of another electron (the Auger electron). nih.gov The kinetic energy of the Auger electron is characteristic of the parent atom. AES is known for its high spatial resolution, especially when performed within a scanning electron microscope, a configuration known as Scanning Auger Microscopy (SAM). nih.gov

For this compound, AES would serve as a complementary technique to XPS for elemental identification. It would readily detect the primary constituents: Carbon, Silicon, and Fluorine. AES is particularly advantageous for creating elemental maps of a surface, showing the spatial distribution of these elements. nih.gov Furthermore, by combining AES with ion sputtering to remove surface layers, a depth profile can be generated, providing information on the uniformity of the silane film's composition as a function of depth. nih.gov This is crucial for assessing the quality and homogeneity of coatings made from this compound.

Microscopic Techniques for Morphological Analysis

Microscopic techniques are essential for visualizing the physical topography and structure of materials from the micrometer to the angstrom scale. For arylalkylsilanes, which are often used to form thin films or self-assembled monolayers, understanding the surface morphology is critical to controlling and predicting their functional properties. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual evidence of surface uniformity, film quality, and molecular organization.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. researchgate.net SEM is widely used to characterize the morphology of silane films on various substrates, revealing details about surface smoothness, the presence of defects, and the formation of aggregates or islands. researchgate.netresearchgate.net

Hypothetical SEM Observations for this compound Films

This table summarizes potential morphological features that could be observed by SEM, depending on the deposition conditions and quality of the resulting film.

| Feature | Description | Implication |

| Uniform, Featureless Surface | A smooth surface with no discernible features at high magnification. | Indicates the formation of a homogeneous, well-packed film or monolayer. |

| Aggregates/Islands | Bright, distinct domains of varying sizes scattered across the surface. | Suggests localized polymerization or incomplete monolayer formation. researchgate.net |

| Cracks/Pinholes | Discontinuities or small holes in the film. | Indicates stress within the film or incomplete surface coverage, affecting barrier properties. |

| Surface Roughness | A textured or uneven surface topography. | Can influence wetting properties and interfacial adhesion. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. oaepublish.com TEM is capable of achieving significantly higher resolution than SEM and can even resolve individual atoms. It is an invaluable tool for probing the internal structure of materials, including the arrangement and ordering of molecules in thin films and nanoparticles. nih.govwiley.com

For this compound, TEM would be particularly useful if the molecule is designed to form highly ordered structures, such as self-assembled monolayers (SAMs) on nanoparticles or thin substrates. nih.gov By analyzing electron diffraction patterns, TEM can provide information about the degree of crystallinity or molecular packing within the film. oaepublish.com High-resolution TEM imaging could potentially visualize the arrangement of the silane molecules, offering insights into their orientation and the structure of any domains they form. This level of characterization is crucial for understanding structure-property relationships in advanced materials applications. oaepublish.com

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy is a powerful technique for imaging conductive surfaces with atomic resolution. For a molecule like this compound, STM analysis would typically involve its deposition as a self-assembled monolayer on a conductive substrate, such as gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). arxiv.org The resulting images would provide insights into the molecular ordering, packing density, and the orientation of the molecules on the surface.

The contrast in an STM image is primarily dependent on the local density of electronic states (LDOS) and the distance between the probe tip and the surface. northwestern.edu In the case of this compound SAMs, the aromatic tris(3-fluorophenyl)silane headgroups would likely dominate the STM contrast due to their higher electron density compared to the insulating dodecyl chains. Researchers would expect to resolve the arrangement of these phenyl groups, which could adopt various packing structures depending on intermolecular interactions and their interaction with the substrate.

Detailed STM studies could reveal the presence of surface defects, such as vacancies or domain boundaries within the monolayer. researchgate.net Time-lapse STM imaging could potentially also capture dynamic processes, such as molecular diffusion or conformational changes on the surface. dtic.mil

Representative STM Imaging Parameters for Arylalkylsilane Monolayers

| Parameter | Typical Value | Purpose |

| Substrate | HOPG, Au(111) | Provides a conductive and atomically flat surface for SAM formation. |

| Tunneling Current | 20-100 pA | Setpoint for the feedback loop to maintain a constant tip-sample distance. |

| Bias Voltage | 100-800 mV | Determines the energy window of the electronic states being probed. |

| Scan Size | 5 x 5 nm² to 1 x 1 µm² | Allows for imaging from molecular resolution to larger domain structures. |

This table presents typical parameters used in STM studies of self-assembled monolayers and is for illustrative purposes.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a versatile technique that can characterize the topography and mechanical properties of surfaces, regardless of their conductivity. An AFM analysis of a this compound monolayer would provide complementary information to STM. The primary output of an AFM measurement is a three-dimensional topographical map of the surface.

For a this compound SAM, AFM could be used to determine the completeness of the monolayer, measure its thickness, and characterize its surface roughness. In tapping mode, the AFM tip oscillates near its resonance frequency and intermittently touches the surface, which is ideal for imaging soft organic layers without causing significant damage. The phase imaging mode in AFM is particularly sensitive to variations in surface properties like adhesion and viscoelasticity, which could help differentiate between regions of well-ordered molecules and disordered aggregates.

Furthermore, AFM can be operated in different modes to probe mechanical properties. For instance, force spectroscopy measurements could provide insights into the adhesion of the fluorophenyl groups to the AFM tip and the mechanical compliance of the dodecyl chains. In a study on mixed alkyl silane monolayers, AFM was used to observe the formation of island aggregates of the longer monomer, a phenomenon that could potentially be observed in this compound SAMs under certain preparation conditions. sae.org The mobility of silane molecules on a hydrated mica surface has also been investigated using AFM, highlighting the technique's capability to study dynamic surface processes. nih.gov

Hypothetical AFM Topographical Data for a this compound Monolayer

| Parameter | Value | Description |

| Substrate | Silicon Wafer | A common substrate for silane SAMs due to its native oxide layer. |

| Average Roughness (Ra) | < 0.5 nm | Indicates the formation of a relatively smooth and uniform monolayer. |

| Monolayer Thickness | 1.5 - 2.0 nm | Estimated from the length of the dodecyl chain and the size of the headgroup. |

| Domain Size | 50 - 200 nm | Represents the lateral extent of ordered molecular packing. |

This table contains hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.

Computational and Theoretical Studies on Fluorinated Organosilanes

Density Functional Theory (DFT) Applications in Organosilicon Chemistry

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Its application to organosilicon chemistry has yielded profound insights into the behavior of compounds like Dodecyltris(3-fluorophenyl)silane. DFT methods are employed to calculate the electron density of a system to determine its energy and other properties, balancing computational cost with accuracy.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized geometry provides a clear picture of the spatial relationship between the central silicon atom, the long dodecyl chain, and the three 3-fluorophenyl rings.

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes mapping the distribution of electron density, identifying molecular orbitals (HOMO and LUMO), and calculating atomic charges. This analysis helps to understand the molecule's polarity, reactivity sites, and the electronic influence of the fluorine substituents on the phenyl rings and the silicon center. For instance, the electron-withdrawing nature of fluorine affects the charge distribution across the entire molecule.

Table 1: Representative Parameters in DFT-based Geometry Optimization

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Functional | The approximation used to describe the exchange-correlation energy of the electrons. | Common choices for organosilanes include B3LYP, M06-2X, and ωB97X-D. |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets are often employed. |

| Optimized Geometry | The lowest-energy arrangement of atoms in the molecule. | Provides key structural data like Si-C and C-F bond lengths and C-Si-C bond angles. |

| Molecular Orbitals | The spatial distribution and energy of electrons in the molecule. | The HOMO-LUMO gap is a key indicator of electronic excitability and chemical reactivity. |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. This is particularly useful for complex molecules where spectral assignment can be challenging.

For this compound, DFT can predict:

NMR Spectra: Chemical shifts for ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei can be calculated, aiding in the interpretation of experimental NMR data.

Vibrational Spectra (IR & Raman): The calculation of vibrational frequencies helps to assign the peaks observed in infrared and Raman spectra to specific molecular motions, such as Si-C stretching or C-F bending.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's photophysical properties. DFT results have shown that changes in UV-Vis spectra can indicate interactions, such as the binding of fluoride (B91410) ions to silyl (B83357) compounds chemrxiv.org.

Table 2: Spectroscopic Properties Predictable by DFT

| Spectroscopic Technique | Predicted Parameters | Application for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Elucidation of the connectivity and chemical environment of atoms. |

| Infrared (IR) & Raman Spectroscopy | Vibrational Frequencies, Intensities | Identification of functional groups and confirmation of molecular structure. mdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Excitation Energies, Oscillator Strengths | Understanding electronic transitions and potential colorimetric properties. chemrxiv.org |

Mechanistic Elucidation through Computational Modeling

Beyond static properties, computational modeling is crucial for understanding the dynamics of chemical reactions. For fluorinated organosilanes, this involves elucidating reaction mechanisms, identifying key intermediates, and understanding the factors that control reactivity and selectivity.

Computational modeling allows researchers to map the entire energy landscape of a chemical reaction. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. By calculating the energy of these species, a detailed reaction profile can be constructed.

For reactions involving this compound, such as nucleophilic substitution at the silicon center or electrophilic aromatic substitution on the fluorophenyl rings, computational analysis can pinpoint the most likely reaction pathway. Transition state analysis is key to this process; locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier, which governs the reaction rate. This methodology is broadly applied to understand the formation of various fluorinated products researchgate.netresearchgate.net.

The reactivity of this compound is governed by a delicate interplay of steric and electronic effects. Computational models can dissect these contributions to provide a quantitative understanding of their impact.

Steric Effects: The bulky dodecyl group and the three large tris(3-fluorophenyl) groups create significant steric hindrance around the central silicon atom. This can impede the approach of reactants, slowing down reactions at the silicon center. Computational analysis can quantify this steric repulsion. Interestingly, studies on related Sₙ2 reactions at silicon centers have shown that steric repulsion can sometimes be released in the transition state nih.gov.

Electronic Effects: The three fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This makes the silicon atom more electrophilic and can influence the reactivity of the phenyl rings. DFT calculations can map the electrostatic potential to visualize these electronic influences. The stability of organosilanes often makes them unreactive in certain cross-coupling reactions, a challenge that can be addressed by understanding their electronic properties nih.gov.

Table 3: Steric and Electronic Contributions to Reactivity

| Substituent Group | Effect | Computational Insight |

|---|---|---|

| Dodecyl Chain | Steric Hindrance | Increases the energy barrier for nucleophilic attack at the silicon center. |

| 3-Fluorophenyl | Electronic (Inductive) | The electron-withdrawing fluorine atoms increase the electrophilicity of the silicon atom. |

| 3-Fluorophenyl | Steric Bulk | The three rings contribute significantly to the steric crowding around the silicon center. |